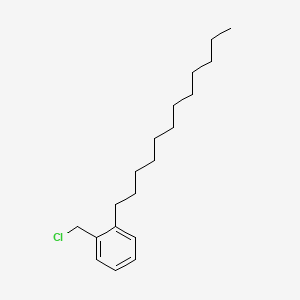
o-Dodecylbenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Dodecylbenzyl chloride: is an organic compound with the molecular formula C19H31Cl . It is a derivative of benzyl chloride where the benzyl group is substituted with a dodecyl chain at the ortho position. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: o-Dodecylbenzyl chloride can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: o-Dodecylbenzyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The benzylic position in this compound is susceptible to oxidation, leading to the formation of benzylic alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can yield the corresponding hydrocarbon, o-Dodecylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: o-Dodecylbenzyl alcohol, o-Dodecylbenzylamine, o-Dodecylbenzylthiol.
Oxidation: o-Dodecylbenzoic acid.
Reduction: o-Dodecylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: o-Dodecylbenzyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of surfactants, detergents, and other specialty chemicals.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is also investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: The compound is widely used in the production of quaternary ammonium compounds, which are important in disinfectants and antiseptics. It is also utilized in the manufacture of lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of o-Dodecylbenzyl chloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to modifications in their structure and function. This property is exploited in various chemical syntheses and industrial applications.
Comparación Con Compuestos Similares
Benzyl chloride: Lacks the dodecyl chain, making it less hydrophobic and less effective in certain applications.
p-Dodecylbenzyl chloride: The dodecyl chain is positioned at the para position, which can lead to different reactivity and properties.
m-Dodecylbenzyl chloride: The dodecyl chain is positioned at the meta position, affecting its chemical behavior compared to the ortho isomer.
Uniqueness: o-Dodecylbenzyl chloride is unique due to the position of the dodecyl chain, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where specific spatial arrangements are required.
Propiedades
Número CAS |
93-33-4 |
|---|---|
Fórmula molecular |
C19H31Cl |
Peso molecular |
294.9 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-dodecylbenzene |
InChI |
InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-16-19(18)17-20/h12-13,15-16H,2-11,14,17H2,1H3 |
Clave InChI |
ZSKXYSCQDWAUCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


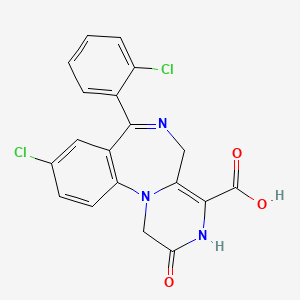
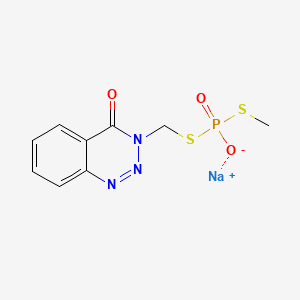

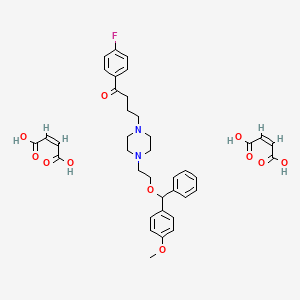
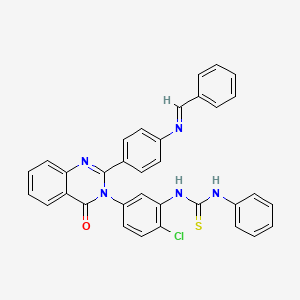
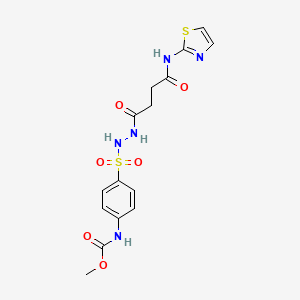
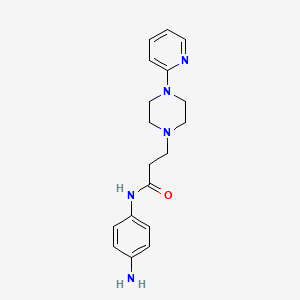

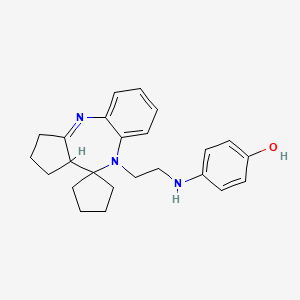

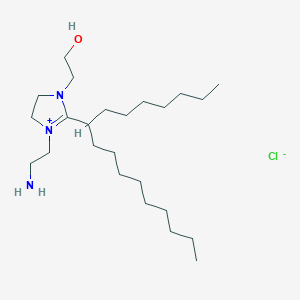
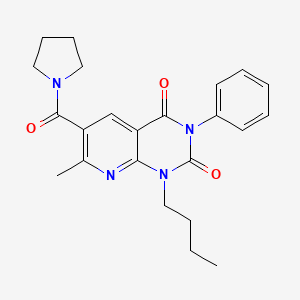
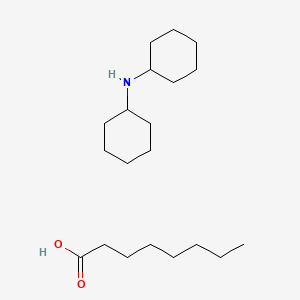
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
